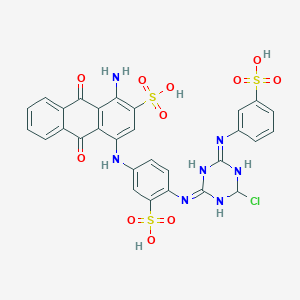

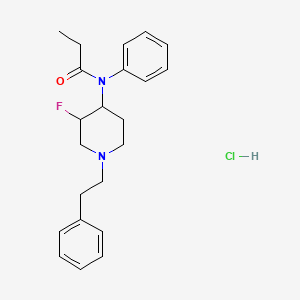

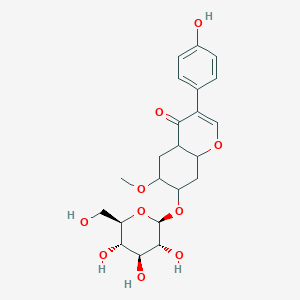

![molecular formula C25H30O6 B12355173 3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pomiferin is a prenylated isoflavone found in the fruits and female flowers of the osage orange tree (Maclura pomifera) . It was first identified and named in 1939 by Melville L. Wolfrom from Ohio State University . Pomiferin has demonstrated various biological activities, including antioxidant, cardioprotective, antimicrobial, antidiabetic, and cytotoxic effects .

Preparation Methods

Chemical Reactions Analysis

Pomiferin undergoes various chemical reactions, including:

Oxidation: Pomiferin exhibits antioxidant properties by inhibiting lipid peroxidation and reducing free radicals.

Reduction: It can be reduced to form different derivatives, such as iso-pomiferin.

Substitution: Pomiferin can form complexes with metals like copper(II), which exhibit significant cytotoxic and anti-inflammatory effects.

Common reagents used in these reactions include hydrogen peroxide for oxidation and metal salts for complex formation . The major products formed from these reactions are derivatives like iso-pomiferin and metal complexes .

Scientific Research Applications

Pomiferin has a wide range of scientific research applications:

Chemistry: It is studied for its antioxidant properties and ability to form metal complexes

Medicine: It exhibits cardioprotective effects by inhibiting lipid peroxidation and reducing oxidative stress. .

Industry: Pomiferin is used in the development of antifungal gels and other pharmaceutical formulations.

Mechanism of Action

Pomiferin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It inhibits lipid peroxidation and reduces reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Effects: Pomiferin activates the Akt/Nrf2 pathway and inhibits the NF-κB pathway, reducing the production of pro-inflammatory mediators like interleukin-6 and tumor necrosis factor-alpha

Comparison with Similar Compounds

Pomiferin is often compared with other isoflavones like osajin and macluraxanthone . While all these compounds exhibit antioxidant properties, pomiferin has shown superior activity in various assays . Iso-pomiferin, a derivative of pomiferin, also demonstrates significant antioxidant and cytotoxic effects .

Similar Compounds

Osajin: Another isoflavone found in Maclura pomifera with antioxidant properties.

Macluraxanthone: A xanthone derivative with strong antioxidant activity.

Iso-pomiferin: A semi-synthetic derivative of pomiferin with enhanced biological activities.

Pomiferin’s unique combination of antioxidant, anti-inflammatory, and cytotoxic properties makes it a valuable compound for various scientific and medical applications.

Properties

Molecular Formula |

C25H30O6 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C25H30O6/c1-13(2)5-7-15-21(28)20-22(29)17(14-6-8-18(26)19(27)11-14)12-30-24(20)16-9-10-25(3,4)31-23(15)16/h5-6,8-12,15-16,20-21,23-24,26-28H,7H2,1-4H3 |

InChI Key |

QTKKASNFQCNCKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1C(C2C(C3C1OC(C=C3)(C)C)OC=C(C2=O)C4=CC(=C(C=C4)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

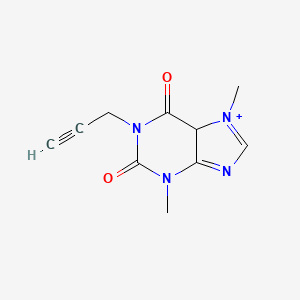

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)

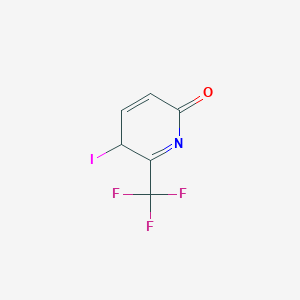

![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)

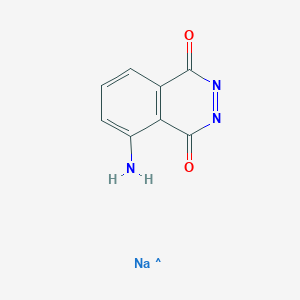

![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)

![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)

![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)

![4-ethyl-6-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-2,4a,5,6,7,8-hexahydropyrazino[2,3-b]pyrazin-3-one;hydrochloride](/img/structure/B12355179.png)

![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355184.png)